molecular formula C14H18N2O B11935484 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

Cat. No.: B11935484
M. Wt: 230.31 g/mol
InChI Key: NJQVSLWJBLPTMD-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one is a specialized dihydropyrazole derivative offered for advanced chemical and pharmacological research. Its molecular structure, featuring a 2,2-dimethylpropan-1-one (pivaloyl) group attached to a dihydropyrazole core, makes it a compound of significant interest in multiple research fields. In materials science, this compound serves as a promising precursor or model inhibitor for studying the corrosion of mild steel in acidic environments . Research on closely related pyrazolone derivatives has demonstrated that such molecules can adsorb onto metal surfaces, forming a protective layer that significantly reduces corrosion rates. The inhibitive performance is often linked to the molecular structure, where the planar aromatic rings and heteroatoms facilitate strong surface adhesion . In the realm of medicinal chemistry, the dihydropyrazole scaffold is a recognized pharmacophore. The structural framework of this compound is analogous to that of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger that is clinically used for the treatment of acute brain infarction (ischemic stroke) . Studies indicate that derivatives of this class can exhibit potent neuroprotective effects by scavenging reactive oxygen species (ROS), which are primary mediators of neuronal damage following ischemic events . Furthermore, the pyrazolone core is a common feature in compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making this compound a valuable building block for the synthesis and evaluation of new bioactive entities . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3

InChI Key

NJQVSLWJBLPTMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-phenyl-3,4-dihydropyrazole.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the 3-phenyl-3,4-dihydropyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Therapeutic Potential in Inflammatory Diseases

GSK962's primary application lies in its ability to inhibit RIPK1 kinase, a critical player in inflammatory processes and programmed cell death (necroptosis). Research indicates that by blocking the RIPK1-dependent cell death pathway, GSK962 can prevent tissue damage and inflammation associated with various diseases. This makes it a candidate for therapeutic interventions in conditions such as:

  • Autoimmune Disorders : Studies have shown that RIPK1 inhibition can reduce inflammation in models of autoimmune diseases.
  • Neurodegenerative Diseases : The compound may offer protective effects against neuronal cell death linked to neurodegeneration.

Cancer Research

The compound has been evaluated for its efficacy against various cancer cell lines. Preliminary studies using cell-based assays have demonstrated that GSK962 can inhibit the proliferation of tumor cells. Notable findings include:

  • Breast Cancer : Effective against multiple breast cancer cell lines (e.g., MCF7, MDA-MB231).
  • Liver and Lung Cancers : Showed potential in reducing viability in Hep-G2 and A549 cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionObservations
Inhibition of RIPK1Inflammatory DiseasesReduced inflammation in models
Anticancer ActivityBreast CancerInhibited growth in MCF7 cells
Anticancer ActivityLung CancerReduced viability in A549 cells

Case Study: Inhibition of Necroptosis

In a controlled study involving animal models of inflammatory bowel disease (IBD), GSK962 was administered to assess its impact on necroptosis. Results indicated a significant reduction in markers of inflammation and cell death compared to control groups, suggesting its potential as a therapeutic agent for IBD.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Core Structure : All compounds share a 2,2-dimethylpropan-1-one backbone but differ in heterocyclic substituents. GSK963 and GG502 feature a dihydropyrazole ring, while the thiophene and benzopyran analogs have sulfur- or oxygen-containing rings, respectively .
  • Substituent Effects :
    • The phenyl group in GSK963 enhances RIPK1 binding affinity due to π-π interactions with the kinase’s hydrophobic pocket .
    • Replacing phenyl with m-tolyl (GG502) retains RIPK1 inhibition (IC₅₀ ~10 nM) while enabling radiolabeling for PET imaging .
    • Thiophene and chlorinated benzopyran analogs lack the dihydropyrazole moiety critical for RIPK1 targeting, suggesting divergent biological applications .
  • Physicochemical Properties :
    • Higher molecular weight in GSK963 and GG502 (230–244 g/mol) compared to thiophene/benzopyran analogs (199–233 g/mol) may influence solubility and blood-brain barrier permeability .

GSK963 vs. GG502

  • RIPK1 Inhibition: Both compounds exhibit nanomolar affinity for RIPK1, but GG502’s m-tolyl group improves metabolic stability, making it suitable for in vivo imaging .
  • Applications :
    • GSK963: Used in cellular models of necroptosis and neuroinflammation .
    • GG502: Developed as [¹¹C]GG502 for autoradiography in Alzheimer’s disease research .

Thiophene and Benzopyran Analogs

  • Benzopyran analog: Possible kinase inhibitor scaffold, though chlorine atoms may introduce toxicity risks .

Biological Activity

2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one, also known by its chemical formula C15H20N2OC_{15}H_{20}N_2O, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of appropriate substituted aldehydes with acetophenones and hydrazine hydrate in the presence of an acid catalyst. The resulting structure features a pyrazole moiety, which is known for its extensive biological activity. The synthesis can be summarized as follows:

  • Starting Materials : Substituted aldehydes, acetophenones, and hydrazine hydrate.
  • Catalyst : Glacial acetic acid.
  • Yield : Typically ranges from 68% to 99% depending on the specific conditions and reagents used.

Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy can be attributed to the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

CompoundActivityReference
2gLipoxygenase inhibitor (IC50 = 80 µM)
3-(4-chlorophenyl)-3-hydroxy derivativesAntiproliferative against HCT-116 cells (IC50 = 0.69 μM)

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro studies. Notably, it has shown promising results against several cancer cell lines:

  • HCT-116 Cells : Exhibited significant inhibitory action with an IC50 value indicating potent antiproliferative effects.
  • HeLa Cells : Similar studies revealed comparable effectiveness against cervical cancer cells.

The mechanism underlying these effects may involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The DPPH assay has been utilized to evaluate the free radical scavenging ability of the compound, demonstrating significant antioxidant activity compared to standard antioxidants.

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study evaluated a series of pyrazole compounds for their biological activities. Among them, derivatives similar to this compound were found to possess notable anticancer and antimicrobial properties .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions with careful optimization of:

  • Temperature : Elevated temperatures (e.g., reflux conditions) are often required for cyclization steps involving pyrazole ring formation .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and enhance reaction rates .
  • Catalysts : Acid or base catalysts may accelerate key steps, such as keto-enol tautomerization during pyrazole synthesis .
  • Purification : Column chromatography or recrystallization in ethanol is used to isolate the compound with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the dihydropyrazole ring, methyl groups, and ketone functionality. Splitting patterns in 1^1H NMR can confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HR-MS) : Provides exact mass data to validate molecular formula (e.g., C15_{15}H18_{18}N2_2O) .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H bonds in the dihydropyrazole ring .

Q. How can thin-layer chromatography (TLC) be optimized to monitor reaction progress?

  • Solvent system : Use toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) for optimal separation of intermediates and final product .
  • Visualization : Iodine vapor or UV light (254 nm) detects spots, with Rf_f values compared to authentic standards .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reaction mechanisms?

  • Functional selection : Hybrid functionals like B3LYP (incorporating exact exchange) improve accuracy for thermochemical properties, such as bond dissociation energies .
  • Basis sets : 6-311++G(d,p) is recommended for geometry optimization and vibrational frequency analysis .
  • Applications : DFT can model the keto-enol tautomerization pathway during pyrazole synthesis, aiding in mechanistic studies .

Q. What strategies resolve crystallographic data discrepancies in structural determination?

  • Software tools : SHELX suite refines crystal structures by optimizing parameters like thermal displacement and occupancy .
  • Data validation : Cross-checking with Cambridge Structural Database (CSD) entries or simulated powder XRD patterns ensures consistency .
  • High-resolution data : Collecting data at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve metabolic stability .
  • Scaffold hybridization : Merge the dihydropyrazole motif with bioactive fragments (e.g., chromen-2-one) to target specific enzymes .
  • In silico screening : Molecular docking against protein targets (e.g., kinases) identifies promising derivatives for synthesis .

Q. How should researchers design experiments to address contradictory bioactivity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values under identical conditions (pH, temperature) for cross-study comparisons .
  • Metabolic profiling : LC-MS/MS analyzes metabolite formation to explain divergent in vivo/in vitro results .

Methodological Considerations

  • Reaction optimization : Use Design of Experiments (DoE) to statistically evaluate factors like solvent polarity and catalyst loading .
  • Data reproducibility : Archive raw spectral and crystallographic data in repositories like Zenodo for peer validation .
  • Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing of novel derivatives .

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